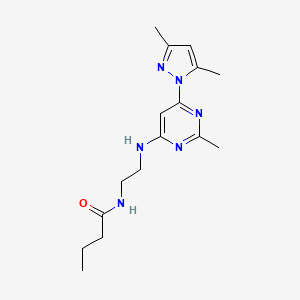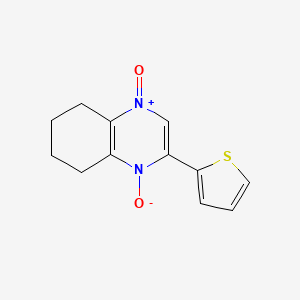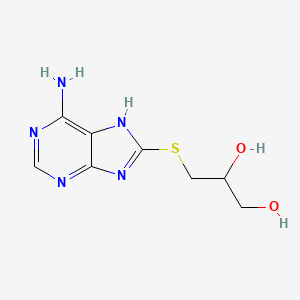![molecular formula C19H11ClF3N3S B14141974 4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole CAS No. 6117-53-9](/img/structure/B14141974.png)
4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole is a complex organic compound that features a thiazole ring substituted with a chlorophenyl group and a pyrazolyl group containing a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyrazolyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
- 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
6117-53-9 |
|---|---|
Molecular Formula |
C19H11ClF3N3S |
Molecular Weight |
405.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C19H11ClF3N3S/c20-14-8-6-12(7-9-14)15-11-27-18(24-15)26-16(13-4-2-1-3-5-13)10-17(25-26)19(21,22)23/h1-11H |
InChI Key |
UHFIWKISFQWXMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)


![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)

![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)
![[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate](/img/structure/B14141958.png)



